molecular formula C12H8BrFN2O4S B11029819 4-bromo-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide

4-bromo-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide

Cat. No.: B11029819
M. Wt: 375.17 g/mol
InChI Key: QDMNBXUDTWWQCV-UHFFFAOYSA-N
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Description

4-bromo-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H8BrFN2O4S. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a nitro group attached to a phenyl ring, which is further connected to a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide typically involves the following steps:

    Nitration: The starting material, 2-fluoroaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Bromination: The nitrated product is then subjected to bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.

    Sulfonation: Finally, the brominated nitro compound is reacted with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Coupling: Palladium catalysts with appropriate ligands and bases.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: 4-amino-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide.

    Coupling: Biaryl or diaryl compounds with extended conjugation.

Scientific Research Applications

4-bromo-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro, fluoro, and sulfonamide groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(2-fluorophenyl)benzenesulfonamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    4-bromo-N-(2-nitrophenyl)benzenesulfonamide: Lacks the fluorine atom, which can influence its electronic properties and interactions.

    4-chloro-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide: Substitutes chlorine for bromine, potentially altering its chemical reactivity and biological effects.

Uniqueness

4-bromo-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide is unique due to the combination of bromine, fluorine, and nitro groups, which confer distinct electronic and steric properties. These features can enhance its utility in various chemical reactions and biological applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H8BrFN2O4S

Molecular Weight

375.17 g/mol

IUPAC Name

4-bromo-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C12H8BrFN2O4S/c13-8-1-4-10(5-2-8)21(19,20)15-12-7-9(16(17)18)3-6-11(12)14/h1-7,15H

InChI Key

QDMNBXUDTWWQCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)Br

Origin of Product

United States

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